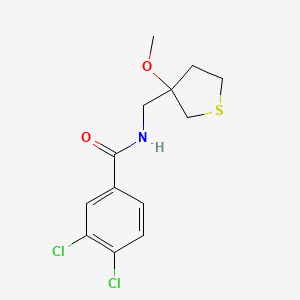

3,4-dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide is a synthetic organic compound characterized by the presence of dichlorobenzamide and methoxytetrahydrothiophene moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide typically involves the following steps:

-

Formation of the Methoxytetrahydrothiophene Intermediate

Starting Materials: 3-methoxytetrahydrothiophene is synthesized from tetrahydrothiophene through a series of reactions involving methoxylation.

Reaction Conditions: Methoxylation is usually carried out using methanol and a suitable catalyst under controlled temperature and pressure conditions.

-

Coupling with Dichlorobenzamide

Starting Materials: 3,4-dichlorobenzoyl chloride and the methoxytetrahydrothiophene intermediate.

Reaction Conditions: The coupling reaction is typically performed in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired benzamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation

Reagents and Conditions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the methoxytetrahydrothiophene moiety.

Products: Oxidation typically leads to the formation of sulfoxides or sulfones.

-

Reduction

Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl group in the benzamide.

Products: Reduction results in the formation of corresponding amines or alcohols.

-

Substitution

Reagents and Conditions: Nucleophilic substitution reactions can occur at the dichlorobenzamide moiety using reagents such as sodium methoxide or potassium tert-butoxide.

Products: Substitution reactions yield various substituted benzamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 3,4-dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies focus on its interactions with biological targets, such as enzymes and receptors, to evaluate its efficacy as a therapeutic agent.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mecanismo De Acción

The mechanism of action of 3,4-dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system under study.

Comparación Con Compuestos Similares

Similar Compounds

- 3,4-Dichloro-N-(2-methylphenyl)benzamide

- 3,4-Dichloro-N-(4-methoxyphenyl)benzamide

- 3,4-Dichloro-N-(3-methylphenyl)benzamide

Uniqueness

Compared to similar compounds, 3,4-dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide is unique due to the presence of the methoxytetrahydrothiophene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

3,4-Dichloro-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C14H16Cl2N2O2S and a molecular weight of approximately 348.25 g/mol. The presence of chloro and methoxy groups contributes to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C14H16Cl2N2O2S |

| Molecular Weight | 348.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antibacterial Activity

Recent studies have indicated that derivatives of benzamide compounds, including those similar to this compound, exhibit significant antibacterial properties. A notable study highlighted the effectiveness of related benzamide derivatives against multidrug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) . These compounds were found to target the bacterial division protein FtsZ, which is crucial for bacterial cell division.

Case Study:

In a comparative study, a series of benzamide derivatives were synthesized and tested for their antibacterial activity. Among these, one compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics like ciprofloxacin and linezolid, indicating superior efficacy against gram-positive strains .

The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of FtsZ polymerization. FtsZ is a homolog of tubulin in eukaryotes and plays a critical role in bacterial cytokinesis. By disrupting FtsZ function, these compounds prevent bacterial cell division, leading to cell death .

Pharmacological Studies

Pharmacological evaluations have shown that compounds with similar structures exhibit various activities beyond antibacterial effects. For instance, some derivatives have been investigated for their anti-inflammatory properties and potential use in cancer therapy due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis .

Safety and Toxicity

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary toxicity studies suggest that while it exhibits potent biological activity, careful evaluation is necessary to determine its safety margin for therapeutic use.

Propiedades

IUPAC Name |

3,4-dichloro-N-[(3-methoxythiolan-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO2S/c1-18-13(4-5-19-8-13)7-16-12(17)9-2-3-10(14)11(15)6-9/h2-3,6H,4-5,7-8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASQYIINLPVLEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.